Latrepirdine, also known as dimebolin and commercialized in its dihydrochloride salt form as Dimebon, is a compound initially developed and clinically used in Russia as an antihistamine drug. [] In the realm of scientific research, Latrepirdine has garnered significant interest due to its potential neuroprotective and cognitive-enhancing properties, particularly in the context of neurodegenerative diseases. [, , , ] Despite its initial development as an antihistamine, Latrepirdine does not inhibit acetylcholinesterase activity, a characteristic feature of many drugs used to treat Alzheimer’s disease. []
Related Compounds
Dimebon
Compound Description: Dimebon is the commercial name for the dihydrochloride salt of latrepirdine []. It was originally marketed in Russia as an antihistamine drug starting in 1983 []. Later, dimebon gained attention for its potential cognitive-enhancing effects and neuroprotective properties, particularly in the context of Alzheimer's disease (AD) research [, , ]. While initial clinical trials showed promise, larger phase III trials failed to demonstrate significant benefits in treating AD, leading to discontinuation of development for this indication [].
Relevance: Dimebon is directly related to latrepirdine dihydrochloride as it represents the specific salt form of the compound used commercially and in the clinical trials discussed []. The dihydrochloride salt is formed by protonating two nitrogen atoms in the latrepirdine molecule with hydrochloric acid, improving its water solubility and facilitating formulation into pharmaceutical dosage forms.
DF402
Compound Description: DF402 is a bioisostere of latrepirdine, designed to investigate potential therapeutic effects in a transgenic model of amyotrophic lateral sclerosis (ALS) []. While the specific structural modifications in DF402 are not explicitly detailed in the provided abstract, the term "bioisostere" implies that it retains the overall structure of latrepirdine with minor chemical substitutions aimed at optimizing its pharmacological properties.
Relevance: As a bioisostere, DF402 is structurally related to latrepirdine dihydrochloride, sharing a similar core structure with modifications intended to enhance its therapeutic potential in ALS []. This relationship highlights the ongoing interest in exploring structural analogs of latrepirdine for various neurological conditions.
Ammonium Tetrathiomolybdate
Compound Description: Ammonium tetrathiomolybdate (TM) is a potent copper-complexing agent primarily used to treat Wilson's disease by binding circulating excess copper []. It has been investigated in the context of Alzheimer's disease (AD) due to the role of copper in amyloid-β (Aβ) aggregation and toxicity []. Studies have shown that TM can lower insoluble Aβ levels in transgenic mice overexpressing amyloid precursor protein (APP) [].
Relevance: While structurally dissimilar to latrepirdine dihydrochloride, ammonium tetrathiomolybdate is discussed alongside latrepirdine in the context of potential therapeutic strategies for Alzheimer's disease []. The paper highlights the exploration of both compounds as potential disease-modifying agents targeting different aspects of AD pathology, with ammonium tetrathiomolybdate focusing on copper dysregulation.
Memantine Tetrathiomolybdate
Compound Description: Memantine tetrathiomolybdate is a dual-acting compound combining the neuroprotective N-methyl-D-aspartate (NMDA) antagonist activity of memantine with the copper-complexing properties of the tetrathiomolybdate ion []. This approach aims to address multiple aspects of AD pathology by combining the established symptomatic benefits of memantine with the potential disease-modifying effects of copper chelation.
Relevance: The paper draws a parallel between the development of memantine tetrathiomolybdate and the rationale for synthesizing latrepirdine tetrathiomolybdate []. Both approaches highlight the interest in developing multi-target compounds for complex neurodegenerative diseases like AD. While memantine itself is not structurally related to latrepirdine, the shared strategy of conjugating both compounds with tetrathiomolybdate to generate dual-acting agents connects them conceptually.
Latrepirdine Tetrathiomolybdate
Compound Description: Latrepirdine tetrathiomolybdate is a hypothetical compound proposed in one study [] as a potential therapeutic agent for AD. It represents a conjugate of latrepirdine with the copper-chelating tetrathiomolybdate ion, aiming to combine the purported neuroprotective and cognitive-enhancing properties of latrepirdine with the ability to modulate copper levels, which are implicated in Aβ aggregation and toxicity in AD.
Relevance: Latrepirdine tetrathiomolybdate is directly related to latrepirdine dihydrochloride, representing a modified version of the parent compound with the addition of the tetrathiomolybdate moiety []. This modification is intended to confer additional therapeutic benefits by targeting copper dyshomeostasis, a potential contributing factor to AD pathology.
Classification and Source
Latrepirdine dihydrochloride is classified as a small molecule drug with neuroprotective properties. Its development was spearheaded by Medivation Inc. and Pfizer Inc., focusing on its potential to enhance cognition and protect neuronal health. The compound has been studied in various clinical trials, although results have been mixed, leading to its current status as an investigational drug without regulatory approval for neurodegenerative conditions.
Synthesis Analysis
The synthesis of latrepirdine dihydrochloride involves several steps, primarily starting from 2-methyl-5-vinyl-pyridine and a γ-carboline derivative. The process can be outlined as follows:
Preparation of γ-Carboline:
Synthesized from p-tosylhydrazine hydrochloride and N-methyl-4-piperidone, yielding high yields (approximately 90%).
Formation of 2-Methyl-5-vinyl-pyridine:
3-Bromopicoline is treated with acetaldehyde to form 1-(6-methyl-pyridin-3-yl)-ethanol, which is then converted to the corresponding chloride.
This chloride undergoes dehydrohalogenation with potassium hydroxide in N-methylpyrrolidine at 50°C to produce the desired vinyl compound.
Condensation Reaction:
The γ-carboline is mixed with potassium phosphate and treated with dimethyl acetamide and the vinyl compound under basic conditions.
The reaction is stirred at 100°C for 24 hours, cooled, and then water is added slowly to precipitate latrepirdine in approximately 80% yield.
Molecular Structure Analysis
Latrepirdine dihydrochloride has a complex molecular structure characterized by its formula C21H25N3 with a molar mass of approximately 319.452g/mol. The compound features multiple functional groups that contribute to its pharmacological activity:
Core Structure: The core structure includes a pyridoindole moiety, which is essential for its interaction with various receptors.
Polymorphism: Latrepirdine exhibits polymorphism, with several crystalline forms identified (e.g., forms A, B, C, etc.), each possessing unique physical properties that may influence bioavailability and efficacy.
Chemical Reactions Analysis
Latrepirdine dihydrochloride participates in several chemical reactions relevant to its pharmacological effects:
Receptor Binding:
Acts as an antagonist at histaminergic, α-adrenergic, and serotonergic receptors, influencing neurotransmission.
Inhibition of Amyloid-β Aggregation:
Demonstrated ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology.
Calcium Channel Modulation:
Inhibits L-type calcium channels, which may contribute to its neuroprotective effects by stabilizing mitochondrial function.
Mechanism of Action
The mechanism of action of latrepirdine dihydrochloride is multifaceted:
Neuroprotective Effects: It stabilizes mitochondrial membranes and inhibits the mitochondrial permeability transition pore, thus preventing neuronal apoptosis.
Receptor Modulation: Latrepirdine modulates the activity of glutamate receptors (AMPA and NMDA), reducing excitotoxicity associated with neurodegenerative diseases.
Cognitive Enhancement: Evidence suggests that it may enhance cognitive functions through various pathways that involve neurotransmitter modulation and neurotrophic factor signaling.
Physical and Chemical Properties Analysis
Latrepirdine dihydrochloride exhibits several notable physical and chemical properties:
Solubility: Its solubility can vary significantly based on the polymorphic form; this affects its bioavailability.
Stability: Different forms present unique thermodynamic properties such as melting point and stability under various conditions.
Bioavailability: Studies indicate that the bioavailability may be influenced by the crystalline form used in formulations.
Applications
Latrepirdine dihydrochloride has been investigated for several applications:
Neurodegenerative Diseases: Primarily studied for potential use in treating Alzheimer's disease and Huntington's chorea due to its neuroprotective properties.
Cognitive Enhancement: Research indicates possible nootropic effects in healthy individuals or those with cognitive decline.
Clinical Trials: Although initial trials showed promise, subsequent phase III trials failed to demonstrate significant efficacy for Alzheimer's disease treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Latrepirdine is a member of methylpyridines and a pyridoindole. It has a role as a geroprotector. Latrepirdine has been investigated for the treatment of Alzheimer's Disease and Huntington's Disease.
Lanepitant HCl trihydrate is a potent non-peptide neurokinin-1 receptor antagonist, inhibits neurogenic dural inflammation, and may have a role in migraine therapy.
Langkamide is a HIF-2 inhibitor, which showed HIF-2 inhibitory activity with EC₅₀ values of 14.0 uM. Langkamide may be used fortargeting HIFs mediated regulation of CSCs.
Lanicemine has been used in trials studying the treatment and basic science of Depression, Major Depressive Disorder, and Treatment Resistant Major Depressive Disorder.
Laninamivir Octanoate Monohydrate, also known as Inavir and CS-8958, is a neuraminidase inhibitor that exhibits clinical efficacy for both treatment and prophylaxis of influenza virus infection, resulting from hydrolytic bioactivation into its pharmacologically active metabolite laninamivir in the pulmonary tissue.